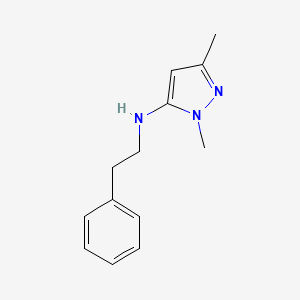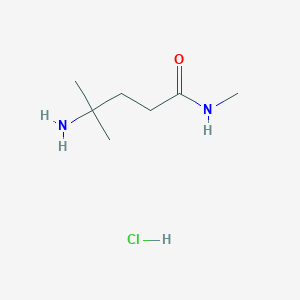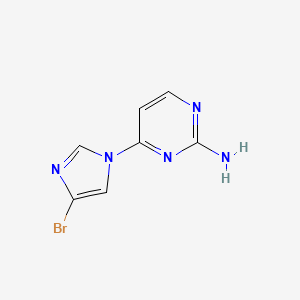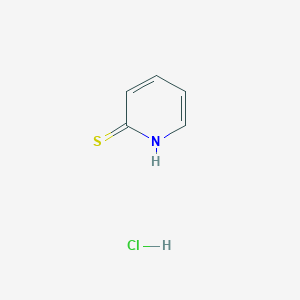-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1-methyl-1H-pyrazole-4-carbaldehyde: This can be achieved by the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: This involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with DMF and POCl3.
Reductive Amination: The two aldehydes are then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole rings, converting them into dihydropyrazoles. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate this process.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H-pyrazole-4-carbaldehyde
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 1-methyl-1H-pyrazole
Uniqueness
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14F3N5 |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(5-16-18)4-15-6-9-3-10(11(12,13)14)17-19(9)2/h3,5,7,15H,4,6H2,1-2H3 |
Clé InChI |
VOFLVUVSCODJFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CNCC2=CC(=NN2C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)



![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)


